molecular formula C7H6F5NO3 B14776417 2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid

2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14776417
M. Wt: 247.12 g/mol
InChI Key: HOPLVJANFQCSCW-UHFFFAOYSA-N
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Description

2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C7H6F5NO3. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a perfluoroethyl substituent. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Michael addition reaction of carboxylate-substituted enones with nitroalkanes.

    Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced via nucleophilic substitution reactions using perfluoroethyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Perfluoroethyl iodide, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated structure enhances its binding affinity to certain proteins and enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties. This fluorinated substituent enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C7H6F5NO3

Molecular Weight

247.12 g/mol

IUPAC Name

2-oxo-1-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H6F5NO3/c8-6(9,10)7(11,12)13-2-1-3(4(13)14)5(15)16/h3H,1-2H2,(H,15,16)

InChI Key

HOPLVJANFQCSCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C(C(F)(F)F)(F)F

Origin of Product

United States

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